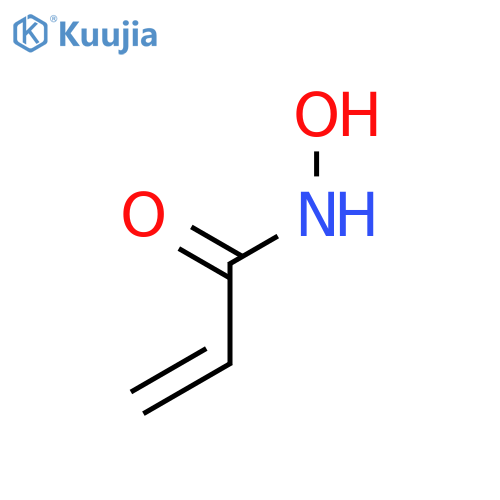Cas no 1609-28-5 (2-Propenamide, N-hydroxy-)
2-プロペンアミド、N-ヒドロキシ-は、反応性の高いアクリルアミド誘導体であり、特にポリマー合成や架橋反応において重要な役割を果たします。この化合物は、ヒドロキシルアミン基を有するため、他の官能基との反応性が高く、高分子材料の改質やバイオコンジュゲート化学に広く利用されています。また、ラジカル重合や光架橋反応にも適しており、高い反応効率と選択性を発揮します。さらに、生体適合性に優れた材料設計が可能となるため、医療分野や機能性材料の開発においても注目されています。

2-Propenamide, N-hydroxy- structure
商品名:2-Propenamide, N-hydroxy-
2-Propenamide, N-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 2-Propenamide, N-hydroxy-
- N-hydroxyprop-2-enamide
- N-hydroxyacrylamide
- acrylohydroxamic acid
- HQVFKSDWNYVAQD-UHFFFAOYSA-N
- n-hydroxy acrylamide
- acrylohydroximic acid
- G79166
- 1609-28-5
- AKOS012977824
- DTXSID80502259
-
- インチ: InChI=1S/C3H5NO2/c1-2-3(5)4-6/h2,6H,1H2,(H,4,5)
- InChIKey: HQVFKSDWNYVAQD-UHFFFAOYSA-N
- ほほえんだ: C=CC(=O)NO
計算された属性
- せいみつぶんしりょう: 87.03205
- どういたいしつりょう: 87.032028402g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 69.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- PSA: 49.33
2-Propenamide, N-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1263554-100mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 100mg |
$130 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1263554-5g |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 5g |
$1270 | 2023-09-04 | |
| Aaron | AR001W6C-500mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 500mg |
$259.00 | 2025-02-12 | |
| Aaron | AR001W6C-5g |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 5g |
$1467.00 | 2023-12-15 | |
| 1PlusChem | 1P001VY0-100mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 100mg |
$97.00 | 2024-06-20 | |
| eNovation Chemicals LLC | Y1263554-1g |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 1g |
$295 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1263554-100mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 100mg |
$135 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1263554-100mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 100mg |
$135 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1263554-500mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 500mg |
$220 | 2024-06-07 | |
| 1PlusChem | 1P001VY0-1g |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 1g |
$279.00 | 2024-06-20 |
2-Propenamide, N-hydroxy- 関連文献
-
Xingyi Jin,Dongyuan Li,Libo Sun,Cheng-Long Wang,Fu-Quan Bai RSC Adv. 2018 8 19804
-
Minh Sang Doan,Eun Jae Park,Duong Tien Anh,Do Thi Mai Dung,Le Quang-Bao,Pham-The Hai,Dao Thi Kim Oanh,Truong Thanh Tung,Ik Ho Na,Joo Hee Kwon,Jong Soon Kang,Sang-Bae Han,Dinh Thi Thanh Hai,Nguyen-Hai Nam New J. Chem. 2023 47 4478
-
Namrata Singh,Yevgen Karpichev,Rahul Sharma,Bhanushree Gupta,Arvind K. Sahu,Manmohan L. Satnami,Kallol K. Ghosh Org. Biomol. Chem. 2015 13 2827
-
Samir El-Rayes,Gomaa M. S.,Abouelmagd A.,Walid Fathalla,Ibrahim. A. I. Ali RSC Adv. 2019 9 13896
-
Nellore Bhanu Chandar,Rabindranath Lo,Manoj K. Kesharwani,Bishwajit Ganguly Med. Chem. Commun. 2015 6 871
1609-28-5 (2-Propenamide, N-hydroxy-) 関連製品
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
